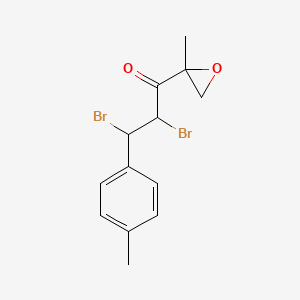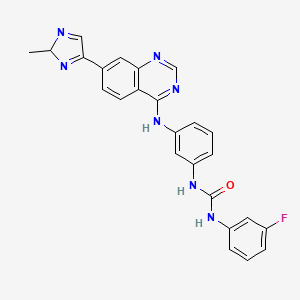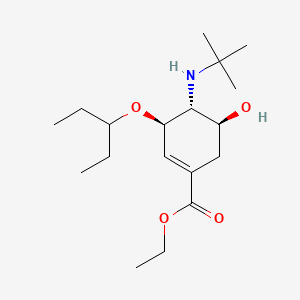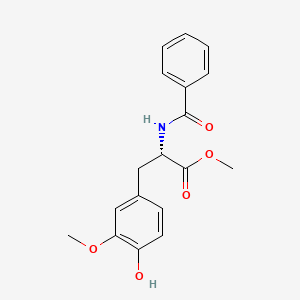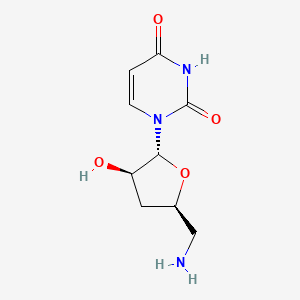![molecular formula C8H15NO2 B14889638 (6-(Aminomethyl)-2-oxaspiro[3.3]heptan-6-yl)methanol](/img/structure/B14889638.png)
(6-(Aminomethyl)-2-oxaspiro[3.3]heptan-6-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(Aminomethyl)-2-oxaspiro[3.3]heptan-6-yl)methanol: is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro[3.3]heptane core with an aminomethyl group and a hydroxyl group attached to the same carbon atom. The presence of both amine and alcohol functional groups makes it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Aminomethyl)-2-oxaspiro[3.3]heptan-6-yl)methanol typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diol or a diketone.
Introduction of Functional Groups: The aminomethyl and hydroxyl groups can be introduced through nucleophilic substitution reactions. For example, an amine can be reacted with a halogenated spirocyclic compound to introduce the aminomethyl group, followed by reduction to obtain the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification Techniques: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(6-(Aminomethyl)-2-oxaspiro[3.3]heptan-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amine group can be reduced to form an alkylamine.
Substitution: Both the amine and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
(6-(Aminomethyl)-2-oxaspiro[3.3]heptan-6-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (6-(Aminomethyl)-2-oxaspiro[3.3]heptan-6-yl)methanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding and nucleophilic attacks. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(6-Amino-2-oxaspiro[3.3]heptan-6-yl)methanol: Similar structure but lacks the aminomethyl group.
(6-Amino-2-thiaspiro[3.3]heptan-6-yl)methanol: Contains a sulfur atom instead of an oxygen atom in the spirocyclic ring.
Uniqueness
(6-(Aminomethyl)-2-oxaspiro[3.3]heptan-6-yl)methanol is unique due to the presence of both aminomethyl and hydroxyl groups on the same carbon atom, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
[6-(aminomethyl)-2-oxaspiro[3.3]heptan-6-yl]methanol |
InChI |
InChI=1S/C8H15NO2/c9-3-7(4-10)1-8(2-7)5-11-6-8/h10H,1-6,9H2 |
InChI Key |
BPUZCYCCNFCQKF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(CN)CO)COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (1S,6S)-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B14889562.png)
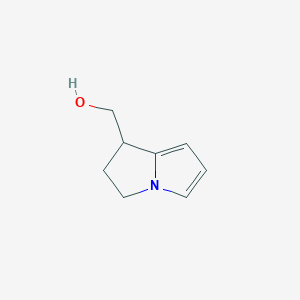
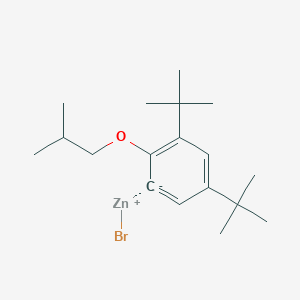
![(1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14889583.png)




